molecular formula C13H11NO3 B6371492 2-Methyl-5-(3-nitrophenyl)phenol CAS No. 1261934-03-5

2-Methyl-5-(3-nitrophenyl)phenol

Cat. No.: B6371492
CAS No.: 1261934-03-5
M. Wt: 229.23 g/mol
InChI Key: QSMJBEUHHZMCMW-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-nitrophenyl)phenol is an aromatic compound that features a phenol group substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(3-nitrophenyl)phenol typically involves the nitration of 2-Methylphenol (o-cresol) followed by a coupling reaction with a nitrobenzene derivative. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-Methyl-5-(3-nitrophenyl)benzoic acid.

    Reduction: Formation of 2-Methyl-5-(3-aminophenyl)phenol.

    Substitution: Formation of halogenated derivatives such as 2-Methyl-5-(3-nitrophenyl)-4-bromophenol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methyl-4-nitrophenol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    3-Methyl-5-nitrophenol: Another isomer with distinct chemical properties and uses.

    2-Methyl-5-(4-nitrophenyl)phenol:

Uniqueness: 2-Methyl-5-(3-nitrophenyl)phenol is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it suitable for specific synthetic applications and enabling its use in the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMJBEUHHZMCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683830
Record name 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-03-5
Record name 4-Methyl-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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